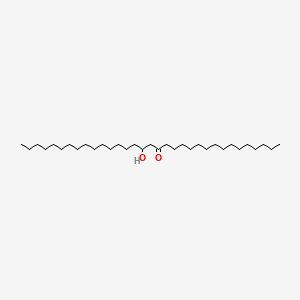

18-Hydroxytritriacontan-16-one

Description

Properties

IUPAC Name |

18-hydroxytritriacontan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,34H,3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICMKZPWMNXNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306422 | |

| Record name | 18-Hydroxy-16-tritriacontanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97191-42-9 | |

| Record name | 18-Hydroxy-16-tritriacontanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97191-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxy-16-tritriacontanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-16-tritriacontanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 18-Hydroxytritriacontan-16-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 18-Hydroxytritriacontan-16-one. Due to the limited availability of experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics, tailored to its chemical nature as a long-chain β-hydroxy ketone.

Introduction

This compound is a long-chain fatty alcohol and β-hydroxy ketone. It is a natural product that has been identified in the leaf wax of Eucalyptus globulus. Its structure, featuring a long aliphatic chain, a hydroxyl group, and a ketone functional group, suggests properties characteristic of waxy solids with low water solubility. A thorough understanding of its physical properties is essential for its isolation, characterization, and exploration of its potential biological activities.

Physical and Chemical Properties

The available quantitative data for this compound is summarized in the table below. It is important to note that much of the data is predicted through computational models, as experimental determination has not been widely reported.

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₆O₂ | PubChem[1] |

| Molecular Weight | 494.88 g/mol | MedChemExpress[2] |

| CAS Number | 97191-42-9 | FlavScents[3] |

| Appearance | Not Available | |

| Melting Point | Not Available | FooDB[4], Human Metabolome Database[5] |

| Boiling Point | Not Available | FooDB[4], Human Metabolome Database[5] |

| Water Solubility | 1.6e-05 g/L (Predicted) | FooDB[4] |

| logP (Octanol-Water) | 10.31 (Predicted) | FooDB[4] |

| Polar Surface Area | 37.3 Ų (Predicted) | FooDB[4] |

| Hydrogen Bond Donors | 1 (Predicted) | FooDB[4] |

| Hydrogen Bond Acceptors | 2 (Predicted) | FooDB[4] |

| Rotatable Bond Count | 30 (Predicted) | FooDB[4] |

Experimental Protocols for Physical Property Determination

Given the waxy nature of long-chain ketones and alcohols, the following generalized protocols are recommended for the experimental determination of the physical properties of this compound.

The melting point of a waxy solid can be determined using the open capillary tube method.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, open at both ends, to a depth of approximately 10 mm.

-

Cooling: The charged capillary tube is then cooled to 10°C or lower for at least two hours to ensure complete solidification.

-

Apparatus Setup: A melting point apparatus with a heated bath (e.g., silicone oil) and a calibrated thermometer or temperature probe is used. The capillary tube is placed in the apparatus adjacent to the thermometer.

-

Heating and Observation: The bath is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the expected melting point is approached.

-

Melting Point Range: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure, crystalline substance, this range should be narrow.

The solubility of this lipophilic compound can be assessed in a range of solvents.

-

Solvent Selection: A panel of solvents with varying polarities should be selected, including water, ethanol, chloroform, and hexane.

-

Procedure:

-

To a series of test tubes, add a small, measured amount (e.g., 10 mg) of this compound.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent.

-

The tubes are then agitated (e.g., using a vortex mixer) for a set period at a controlled temperature (e.g., 25°C).

-

Visual observation is used to determine if the compound has dissolved.

-

-

Quantitative Analysis (if required): For a more precise determination, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., HPLC-UV or GC-MS after derivatization).

Predicted Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp absorption band around 1715 cm⁻¹ due to the C=O stretching of the saturated aliphatic ketone.

-

Strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region, characteristic of the long aliphatic chain.

-

-

¹H NMR Spectroscopy:

-

A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

A triplet around 2.4 ppm for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-C=O).

-

A complex multiplet around 1.2-1.6 ppm for the numerous methylene protons of the long aliphatic chain.

-

A triplet around 0.9 ppm for the terminal methyl groups.

-

-

¹³C NMR Spectroscopy:

-

A signal in the downfield region, typically >200 ppm, for the carbonyl carbon of the ketone.

-

A signal around 70 ppm for the carbon attached to the hydroxyl group.

-

A series of signals in the aliphatic region (10-40 ppm) for the carbons of the long chain.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 494.

-

Characteristic fragmentation patterns would include α-cleavage on either side of the carbonyl group and dehydration (loss of H₂O).

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a novel natural product like this compound.

References

Unveiling the Natural Origins of 18-Hydroxytritriacontan-16-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and structural characterization of the long-chain fatty alcohol derivative, 18-Hydroxytritriacontan-16-one. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery.

Introduction

This compound is a complex long-chain beta-hydroxy ketone with the chemical formula C₃₃H₆₆O₂. Its structure presents a tritriacontane (B1216631) backbone featuring a hydroxyl group at the 18th carbon and a ketone group at the 16th carbon. While not a widely studied compound, its presence in certain natural sources suggests potential biological activities and warrants further investigation for pharmaceutical and other applications. This guide synthesizes the available scientific literature to provide a detailed account of its natural occurrences and the technical protocols for its isolation and identification.

Natural Sources

To date, the primary identified natural source of this compound is the plant species Erigeron bonariensis, commonly known as hairy fleabane. Research has led to the successful isolation and structural elucidation of this compound from the whole plant material of this species.

Beyond this confirmed source, the presence of similar long-chain ketones and β-diketones in the epicuticular waxes of various plants, such as those from the Eucalyptus genus, and in the waxes of certain insects like the Indian wax scale (Ceroplastes ceriferus), suggests that these may be potential, yet unconfirmed, sources of this compound or its close analogs. Further phytochemical investigations into these and other plant and insect waxes are warranted to broaden the known natural origins of this compound.

Quantitative Data

Currently, there is limited quantitative data available in the public domain regarding the concentration or yield of this compound from its natural sources. The focus of existing research has been on the isolation and structural identification of the compound.

| Natural Source | Part Used | Compound Name | Method of Analysis | Yield/Concentration | Reference |

| Erigeron bonariensis | Whole Plant | This compound | Column Chromatography, NMR, MS | Not Reported | Ali, et al. (2015) |

Table 1: Summary of Natural Sources and Available Data for this compound.

Experimental Protocols

The following section details the key experimental methodologies for the extraction, isolation, and characterization of this compound from Erigeron bonariensis, based on published research.

Extraction

-

Plant Material: Air-dried and powdered whole plant material of Erigeron bonariensis is used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents.

-

Column Chromatography: The fraction containing the target compound (in this case, the n-hexane soluble fraction) is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (typically 70-230 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for such compounds is n-hexane with an increasing proportion of ethyl acetate.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Purification: Further purification of the pooled fractions is achieved through repeated column chromatography or other techniques like preparative TLC to yield the pure compound.

Structure Elucidation and Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular mass and elemental composition of the compound, confirming its molecular formula as C₃₃H₆₆O₂.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for this compound would include those corresponding to the terminal methyl groups, the long methylene (B1212753) chains, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the carbonyl group.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Characteristic signals would include those for the carbonyl carbon (around 210-215 ppm), the carbon bearing the hydroxyl group (around 70-75 ppm), and the numerous methylene carbons of the long aliphatic chains.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and the logical relationship of the key characterization methods.

Caption: General workflow for the isolation of this compound.

Caption: Spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the Biosynthesis of Long-Chain Fatty Alcohols in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty alcohols are crucial components of various protective barriers in plants, including cuticular wax, suberin, and sporopollenin (B1173437).[1][2][3][4][5] These compounds and their derivatives, such as wax esters, play a vital role in preventing non-stomatal water loss, protecting against UV radiation, and providing a defense against pathogens and insects.[6][7] The biosynthesis of these molecules is a complex process involving multiple enzymatic steps, primarily centered around the reduction of long-chain fatty acids. This technical guide provides a comprehensive overview of the core biosynthetic pathway of long-chain fatty alcohols in plants, detailing the key enzymes, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthetic Pathway

The synthesis of long-chain fatty alcohols originates from C16 and C18 fatty acids produced via de novo synthesis in the plastids.[8][9] These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation to form very-long-chain fatty acids (VLCFAs) with chain lengths of up to 34 carbons or more.[8][9] The VLCFAs, in the form of acyl-CoA thioesters, are the primary substrates for the production of fatty alcohols.

The core of long-chain fatty alcohol biosynthesis involves two main pathways originating from the VLCFA-CoA pool: the alcohol-forming pathway and the alkane-forming pathway.[8][9] This guide focuses on the alcohol-forming pathway .

The central reaction in the alcohol-forming pathway is the reduction of a fatty acyl-CoA or acyl-acyl carrier protein (acyl-ACP) to a primary fatty alcohol. This reaction is catalyzed by a key enzyme family known as Fatty Acyl-CoA Reductases (FARs) .[1][2][3][4][5] In plants, this is typically a single-step reduction where the intermediate aldehyde is not released.[2] The resulting primary fatty alcohols can then be incorporated into various protective layers or be further esterified with fatty acids to form wax esters, a reaction catalyzed by Wax Synthases (WS) .[10][11]

Key Enzymes in Long-Chain Fatty Alcohol Biosynthesis

The primary enzymes involved in the direct synthesis of long-chain fatty alcohols are the Fatty Acyl-CoA Reductases (FARs).

Fatty Acyl-CoA Reductases (FARs)

FARs are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to their corresponding primary alcohols.[2][3][4][5] Plant FARs are a diverse family of enzymes with varying substrate specificities, tissue expression patterns, and subcellular localizations, which dictates their specific roles in the biosynthesis of different lipid-derived polymers.[3][5]

Subcellular Localization:

-

Microsomal-localized FARs: These are typically involved in the production of cuticular waxes and suberin. They utilize acyl-CoA substrates.[5]

-

Plastid-localized FARs: These are primarily associated with sporopollenin biosynthesis and can use acyl-ACP substrates.[5]

Substrate Specificity: The substrate specificity of FAR enzymes is a critical determinant of the final chain length of the fatty alcohols produced. Different FARs exhibit preferences for fatty acyl-CoAs of varying chain lengths and saturation levels.

Quantitative Data on Plant FAR Substrate Specificity

The following table summarizes the available quantitative data on the substrate specificity of various plant FAR enzymes. It is important to note that comprehensive kinetic data (Km, Vmax) is not always available in the literature, and specific activities are often reported.

| Enzyme | Plant Species | Substrate (Acyl-CoA) | Product (Fatty Alcohol) | Specific Activity (pkat/mg protein) | Reference |

| AtCER4/FAR3 | Arabidopsis thaliana | C24:0-CoA | C24:0-OH | ~15 | Rowland et al., 2006 |

| C26:0-CoA | C26:0-OH | ~12 | Rowland et al., 2006 | ||

| AtFAR1 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~5 | Domergue et al., 2010 |

| C20:0-CoA | C20:0-OH | ~8 | Domergue et al., 2010 | ||

| C22:0-CoA | C22:0-OH | ~10 | Domergue et al., 2010 | ||

| AtFAR4 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~4 | Domergue et al., 2010 |

| C20:0-CoA | C20:0-OH | ~9 | Domergue et al., 2010 | ||

| C22:0-CoA | C22:0-OH | ~6 | Domergue et al., 2010 | ||

| AtFAR5 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~12 | Domergue et al., 2010 |

| C20:0-CoA | C20:0-OH | ~7 | Domergue et al., 2010 | ||

| ScFAR | Simmondsia chinensis | C20:1-CoA | C20:1-OH | Not specified | Metz et al., 2000 |

| C22:1-CoA | C22:1-OH | Not specified | Metz et al., 2000 |

Note: The specific activities are approximate values derived from published data and may vary depending on the specific assay conditions.

Regulation of Long-Chain Fatty Alcohol Biosynthesis

The biosynthesis of long-chain fatty alcohols is tightly regulated at the transcriptional level by a network of transcription factors and is influenced by developmental cues and environmental stresses.[1][12] Plant hormones, particularly abscisic acid (ABA) and ethylene, play a significant role in this regulatory network.[1][10][13]

Hormonal and Developmental Signaling Pathway

Drought stress and developmental signals, such as fruit ripening, can trigger hormonal signaling cascades that lead to the upregulation of genes involved in cuticular wax biosynthesis, including FARs.[1][2][13] ABA is a key hormone in the response to drought stress and has been shown to induce the expression of transcription factors that activate wax biosynthetic genes.[2]

Experimental Protocols

Heterologous Expression of FAR in Saccharomyces cerevisiae and In Vitro Enzyme Assay

This protocol describes the expression of a plant FAR gene in yeast and the subsequent in vitro assay to determine its activity and substrate specificity.

a. Expression Vector Construction and Yeast Transformation:

-

Amplify the full-length coding sequence of the plant FAR gene of interest using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

-

Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.[14]

-

Select for transformants on appropriate selection media.

b. Protein Expression and Microsome Preparation:

-

Inoculate a single colony of the transformed yeast into selective medium containing glucose and grow overnight.

-

Inoculate the overnight culture into a larger volume of selective medium containing raffinose (B1225341) and grow to mid-log phase.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water and then with microsome isolation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Resuspend the cells in isolation buffer containing protease inhibitors and lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT) and determine the protein concentration using a standard method like the Bradford assay.

c. In Vitro FAR Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50-100 µg of microsomal protein

-

50 mM Tris-HCl, pH 7.5

-

1 mM NADPH

-

20 µM of the desired fatty acyl-CoA substrate (e.g., C18:0-CoA, C20:0-CoA, etc.)

-

-

Initiate the reaction by adding the microsomal protein.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding a solution of 0.1 M HCl in methanol.

-

Extract the lipids from the reaction mixture using a solvent system like chloroform (B151607):methanol (2:1, v/v).

-

Dry the organic phase under a stream of nitrogen.

-

Derivatize the fatty alcohols to their trimethylsilyl (B98337) (TMS) ethers by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 70°C for 30 minutes.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Long-Chain Fatty Alcohols from Plant Tissues by GC-MS

This protocol outlines the extraction and analysis of cuticular waxes, including long-chain fatty alcohols, from plant tissues.

a. Wax Extraction:

-

Harvest fresh plant tissue (e.g., leaves, stems).

-

Immerse the tissue in chloroform for 30-60 seconds to extract the epicuticular waxes.

-

Add an internal standard (e.g., n-eicosane) to the chloroform extract.

-

Evaporate the chloroform under a stream of nitrogen.

b. Derivatization:

-

To the dried wax extract, add pyridine (B92270) and BSTFA.

-

Incubate the mixture at 70°C for 30 minutes to convert the fatty alcohols to their TMS ethers.

-

Evaporate the pyridine and BSTFA under nitrogen.

-

Resuspend the derivatized sample in a suitable solvent like hexane (B92381) for GC-MS analysis.

c. GC-MS Analysis:

-

Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5).

-

Use a temperature program that allows for the separation of long-chain aliphatic compounds. A typical program might be: initial temperature of 80°C, ramp to 200°C at 15°C/min, then ramp to 320°C at 3°C/min, and hold for 15 minutes.

-

The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 50-700.

-

Identify the fatty alcohol-TMS ethers based on their retention times and characteristic mass spectra.

-

Quantify the fatty alcohols by comparing their peak areas to that of the internal standard.

Gene Expression Analysis of FARs by RT-qPCR

This protocol describes the analysis of FAR gene expression levels in different plant tissues or under various conditions.

a. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. Quantitative Real-Time PCR (qPCR):

-

Design gene-specific primers for the FAR genes of interest and for a reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qPCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers

-

SYBR Green master mix

-

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the FAR genes.

Conclusion

The biosynthesis of long-chain fatty alcohols is a fundamental process in plants, essential for the formation of protective barriers against environmental stresses. The Fatty Acyl-CoA Reductase (FAR) enzyme family is central to this pathway, and its members exhibit diverse specificities that contribute to the chemical complexity of plant lipids. The regulation of this pathway is intricate, involving a network of transcription factors and hormonal signals that allow the plant to modulate its protective layers in response to developmental and environmental cues. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of the enzymes involved in long-chain fatty alcohol biosynthesis, which may have applications in crop improvement and the development of novel bio-based products.

References

- 1. Frontiers | Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits [frontiersin.org]

- 2. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Wax biosynthesis in response to danger: its regulation upon abiotic and biotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. maxapress.com [maxapress.com]

- 11. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biological Significance of Beta-Hydroxy Ketones: From Cellular Energetics to Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy ketones, organic compounds characterized by a hydroxyl group on the carbon beta to a ketone, represent a pivotal class of molecules in nature. This structural motif, also known as an aldol, is not only a fundamental building block in the synthesis of complex natural products but also a key player in a diverse array of biological processes. While the most prominent example, D-β-hydroxybutyrate (BHB), is widely recognized as a crucial alternative energy source for mammals during periods of low glucose availability, the functional repertoire of this molecular class extends far beyond simple metabolism. Emerging evidence has solidified the role of beta-hydroxy ketones as potent signaling molecules, capable of modulating epigenetic landscapes, inflammatory responses, and intercellular communication. Their presence spans from mammalian circulation to insect pheromonal communication and the lipidome of marine microalgae. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and underlying mechanisms of beta-hydroxy ketones in nature, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to serve as a critical resource for researchers in biology and medicine.

Introduction

The beta-hydroxy ketone moiety is a versatile functional group found in a wide range of biologically active molecules. In mammals, the ketone body D-β-hydroxybutyrate (BHB) is synthesized in the liver from fatty acids, serving as a vital energy carrier for extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond this metabolic role, BHB functions as a signaling molecule that links the external environment and nutritional status to the regulation of gene expression, inflammation, and oxidative stress.[1][3]

In the broader context of nature, beta-hydroxy ketones are integral to chemical communication in insects, where specific stereoisomers function as potent sex or aggregation pheromones.[4][5] Furthermore, long-chain hydroxy ketones have been identified in marine organisms, suggesting unique biosynthetic pathways and physiological roles in these ecosystems.[6] The therapeutic potential of this molecular class is also being actively explored, with synthetic β'-hydroxy-α,β-unsaturated ketones demonstrating promising antiproliferative activities against cancer cell lines.[7] This guide will delve into the multifaceted biological roles of these compounds, offering a technical foundation for professionals in research and drug development.

Biosynthesis of Beta-Hydroxy Ketones

The natural production of beta-hydroxy ketones occurs through distinct biosynthetic pathways tailored to the needs of the organism.

Mammalian Ketogenesis (β-Hydroxybutyrate Synthesis)

In vertebrates, BHB is produced predominantly in the mitochondria of liver cells through a process called ketogenesis. This pathway is upregulated when glucose availability is low, triggering the mobilization of fatty acids from adipose tissue.

-

Fatty Acid Oxidation: Fatty acids are broken down into acetyl-CoA via β-oxidation.

-

Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.

-

HMG-CoA Synthesis: Acetoacetyl-CoA combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase 2 (HMGCS2). This is the rate-limiting step in ketogenesis.[1]

-

Acetoacetate (B1235776) Formation: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.

-

β-Hydroxybutyrate Formation: Acetoacetate is reversibly reduced to D-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase (BDH1), an NAD+/NADH-dependent reaction.[1]

This process ensures a steady supply of a water-soluble, energy-rich substrate that can be transported through the blood to peripheral tissues.

Insect Pheromone Biosynthesis

Many insect pheromones, including beta-hydroxy ketones, are derived from fatty acid metabolism.[4] The biosynthesis of serricornin (B20688) ((4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone), the sex pheromone of the cigarette beetle (Lasioderma serricorne), is believed to involve the elongation of methyl-branched fatty acyl-CoA precursors followed by oxidation and reduction steps.[1][4] While the precise enzymatic cascade is not fully elucidated, it involves specialized enzymes that transform common metabolic intermediates into highly specific signaling molecules.

Biosynthesis in Marine Microalgae

Certain marine eustigmatophytes, such as Nannochloropsis species, produce very long-chain (C28-C32) alkyl hydroxy ketones.[6] Their biosynthesis is thought to be linked to that of long-chain alkyl diols and is proposed to involve pathways utilizing polyketide synthases (PKSs) and fatty acid elongases (FAEs). These pathways can produce 3-hydroxy fatty acids from C14-C18 fatty acid precursors, which are then further elongated and modified to generate the final long-chain structures.[8]

Biological Roles in Mammals: The Case of β-Hydroxybutyrate

BHB has a dual function in mammals, acting as both a critical energy metabolite and a versatile signaling molecule.

Energy Metabolism

During periods of low glucose, BHB becomes a primary fuel for the brain, heart, and muscle. After uptake into target cells, it is converted back to acetoacetate by BDH1 and then to two molecules of acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle for ATP production.[1] This metabolic switch is a fundamental adaptation to survive fasting and starvation.

Signal Transduction

BHB exerts profound effects on cellular function by interacting with key regulatory proteins and pathways. Its signaling roles are typically initiated when concentrations rise into the millimolar range.

BHB is an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[9] By inhibiting these enzymes, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of specific genes. This epigenetic modification has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[6][9] This mechanism directly links the metabolic state of the cell to the regulation of its genome.

Caption: BHB-mediated inhibition of class I HDACs, leading to altered gene expression.

BHB acts as a ligand for two cell surface receptors, HCAR2 and FFAR3, modulating downstream signaling cascades.

-

HCAR2 (GPR109A) Activation: BHB binds to and activates the Gi/o-coupled receptor HCAR2.[3] This activation inhibits adenylyl cyclase, reduces intracellular cAMP levels, and has been shown to decrease lipolysis in adipocytes, providing a negative feedback loop on fatty acid release during ketosis.[10][11]

-

FFAR3 (GPR41) Antagonism: In contrast to its effect on HCAR2, BHB acts as an antagonist at the FFAR3 receptor.[3][12] FFAR3 is activated by other short-chain fatty acids like propionate. By antagonizing this receptor, BHB can suppress sympathetic nervous system activity, which may contribute to the metabolic adaptations seen during fasting.[3]

Caption: Dual modulation of GPCRs HCAR2 and FFAR3 by BHB.

BHB has been shown to potently suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[1][8][13] This inhibition occurs independently of its role as an energy substrate or its interactions with HCAR2 or HDACs. The mechanism involves the prevention of potassium (K+) efflux from the cell, which is a critical upstream signal for NLRP3 activation, thereby reducing the formation of the ASC speck and subsequent cleavage of pro-inflammatory cytokines IL-1β and IL-18.[1][7][13]

Biological Roles in Other Organisms

Insect Chemical Communication

Beta-hydroxy ketones are crucial semiochemicals for numerous insect species. For example, (7S)-(–)-4,6-dimethyl–7–hydroxy–3-nonanone (serricornin) is the female-produced sex pheromone of the cigarette beetle, a major pest of stored products.[5] The specific stereochemistry and composition of these pheromones are critical for species recognition and mating behavior, making them attractive targets for developing environmentally benign pest management strategies through population monitoring or mating disruption.[5]

Marine Ecosystems

The discovery of C28–C32 hydroxy ketones in the marine eustigmatophyte Nannochloropsis gaditana points to a role for these molecules in the biology of marine microalgae.[6] While their exact function is not yet known, their structural similarity to long-chain alkyl diols, which are components of highly resistant cell walls, suggests they may play a structural role or be involved in forming resting stages (cysts) in response to environmental stress.[8]

Role in Drug Development

The beta-hydroxy ketone scaffold is a valuable pharmacophore in drug design.

-

Anticancer Agents: A series of synthetically prepared β'-hydroxy-α,β-unsaturated ketones have demonstrated significant in vitro antiproliferative activities against various human tumor cell lines, including ovarian (A2780), lung (SW1573), and colon (WiDr) cancer cells.[7]

-

Adjunct Cancer Therapy: The ketone bodies BHB and acetoacetate have been shown to inhibit the proliferation of several cancer cell lines and can substantially lower the IC50 values of chemotherapeutic agents like rapamycin (B549165) and methotrexate, suggesting a potential role for ketogenic diets or ketone supplementation as powerful adjuncts in cancer treatment.[14]

Quantitative Data Summary

The biological effects of beta-hydroxy ketones are often concentration-dependent. The following tables summarize key quantitative data from the literature.

Table 1: Physiological Concentrations of β-Hydroxybutyrate (BHB)

| Condition | Tissue/Fluid | Species | Concentration (Mean ± SD) | Reference(s) |

| Non-fasted | Brain | Human | 0.05 ± 0.05 mM | [13] |

| Non-fasted | Serum | Human | Low µM range | [2] |

| 12-16 hours fasting | Serum | Human | ~0.1 - 0.3 mM | [2] |

| 2 days fasting | Serum | Human | 1 - 2 mM | [2] |

| 2 days fasting | Brain | Human | 0.60 ± 0.26 mM | [13] |

| 3 days fasting | Brain | Human | 0.98 ± 0.16 mM | [13] |

| Prolonged Starvation | Serum | Human | 6 - 8 mM | [2] |

| Intense Exercise (90 min) | Serum | Human | 1 - 2 mM | [2] |

Table 2: Bioactivity of β-Hydroxybutyrate (BHB) on Molecular Targets

| Target | Bioactivity | Species | Value | Reference(s) |

| HCAR2 (GPR109A) | Activation (EC₅₀) | Human | 0.7 mM | [3] |

| FFAR3 (GPR41) | Antagonism | Human/Mouse | - | [3][12] |

| HDAC1 | Inhibition (IC₅₀) | Human | ~2.45 mM | [9] |

| HDAC2 | Inhibition (IC₅₀) | Human | ~4.91 mM | [9] |

| HDAC3 | Inhibition (IC₅₀) | Human | ~4.14 mM | [9] |

Experimental Protocols

Protocol: Quantification of BHB in Biological Samples by UPLC-MS/MS

This protocol outlines a reliable method for the simultaneous quantification of BHB and acetoacetate in serum or tissue homogenates.[12]

1. Sample Preparation (Protein Precipitation): a. To 25 µL of serum or tissue homogenate in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., [3,4,4,4-D₄]βOHB at a known concentration). b. Add 200 µL of a cold (-20°C) protein precipitation solution (e.g., 80:20 acetonitrile:methanol). c. Vortex vigorously for 30 seconds. d. Incubate at -20°C for 20 minutes to allow for complete protein precipitation. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

2. UPLC-MS/MS Analysis: a. Chromatographic System: A high-performance system such as a Waters ACQUITY UPLC. b. Column: A reverse-phase column suitable for polar analytes, such as a CORTECS UPLC T3 column (e.g., 1.6 µm, 2.1 mm × 100 mm). c. Mobile Phase A: 98% water/2% methanol (B129727) with 0.0125% acetic acid. d. Mobile Phase B: 60% water/40% methanol with 0.0125% acetic acid. e. Gradient: A suitable gradient to separate BHB from its isomers (e.g., 0–20% B over 3 min, then a wash and re-equilibration step). f. Flow Rate: ~0.3 mL/min. g. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-Exactive or triple quadrupole) operating in negative ion mode. h. Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. Monitor the specific precursor-to-product ion transitions for endogenous BHB and its labeled internal standard.

Caption: Workflow for the quantification of BHB from biological samples.

Protocol: Fluorometric Histone Deacetylase (HDAC) Activity/Inhibition Assay

This protocol measures the ability of a compound, such as BHB, to inhibit HDAC activity in tissue lysates or with purified enzymes.

1. Reagent Preparation: a. Prepare tissue lysate (e.g., from cerebral cortex) or use purified Class I HDAC enzymes. Determine protein concentration using a BCA assay. b. Prepare a stock solution of the test inhibitor (e.g., BHB) and a positive control inhibitor (e.g., Trichostatin A, TSA). c. Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution as per the commercial kit instructions.

2. Assay Procedure (96-well plate format): a. To each well, add assay buffer. b. Add the test inhibitor (BHB) at various concentrations. Include wells for a "no inhibitor" control and a positive control (TSA). c. Add the tissue lysate or purified enzyme (e.g., 15 µg protein/well). d. Initiate the reaction by adding the HDAC substrate to all wells. e. Incubate the plate at 37°C for 30-60 minutes. f. Stop the enzymatic reaction and initiate fluorophore development by adding the developer solution (which contains trypsin) to each well. g. Incubate at 37°C for 15 minutes. h. Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

3. Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of BHB relative to the "no inhibitor" control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

Beta-hydroxy ketones are a functionally diverse class of molecules with profound implications for health and disease. The dual role of β-hydroxybutyrate as both a major energy substrate and a key signaling molecule highlights the intricate connection between metabolism and cellular regulation in mammals. Its ability to modulate epigenetics, inflammation, and receptor signaling provides a molecular basis for the therapeutic effects of ketogenic diets and caloric restriction. In the wider biological landscape, the roles of beta-hydroxy ketones as specific pheromones in insects and as structural lipids in marine algae underscore their evolutionary importance.

For drug development professionals, the beta-hydroxy ketone scaffold presents a promising starting point for the design of novel therapeutics, particularly in oncology. Future research should focus on elucidating the complete biosynthetic pathways of these molecules in non-mammalian organisms, discovering new receptors and downstream targets of their signaling actions, and further exploring their therapeutic applications in a clinical setting. A deeper understanding of this versatile molecular class will undoubtedly open new avenues for addressing human diseases and managing ecological systems.

References

- 1. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 11. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 18-Hydroxytritriacontan-16-one

CAS Number: 97191-42-9

This technical guide provides a comprehensive overview of 18-Hydroxytritriacontan-16-one, a long-chain fatty alcohol and ketone. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, potential synthesis and isolation protocols, and a framework for future biological activity screening.

Chemical and Physical Properties

This compound is a naturally occurring organic compound. It has been identified as a constituent of the leaf waxes of Eucalyptus globulus. The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source |

| CAS Number | 97191-42-9 | [1][2][3] |

| Molecular Formula | C₃₃H₆₆O₂ | [1][3] |

| Molecular Weight | 494.88 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 18-Hydroxy-16-tritriacontanone | [2] |

| Classification | Long-chain fatty alcohol, Beta-hydroxy ketone | [2] |

| Predicted Water Solubility | 1.6e-05 g/L | |

| Predicted logP | 10.31 |

Experimental Protocols

Proposed Synthesis: Aldol (B89426) Addition Route

A common and effective method for the synthesis of β-hydroxy ketones is the aldol addition reaction. This approach involves the reaction of an enolate with a carbonyl compound. For the synthesis of this compound, a plausible route would involve the aldol addition of the enolate of 2-hexadecanone (B131148) with hexadecanal.

Materials:

-

2-Hexadecanone

-

Hexadecanal

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Enolate Formation: A solution of 2-hexadecanone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of LDA in THF (1.1 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to facilitate the formation of the lithium enolate.

-

Aldol Reaction: Hexadecanal (1.2 mmol, 1.2 equiv) is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1 hour and monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

Caption: Proposed workflow for the synthesis of this compound via an aldol addition reaction.

Isolation from Natural Sources

This compound is a known component of Eucalyptus globulus leaf wax. The following is a general protocol for the isolation of long-chain aliphatic compounds from plant material.

Materials:

-

Fresh or dried leaves of Eucalyptus globulus

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane:ethyl acetate (B1210297) gradients)

-

Rotary evaporator

Procedure:

-

Extraction: The plant leaves are immersed in a suitable organic solvent like chloroform or hexane at room temperature for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting significant amounts of internal lipids.

-

Filtration and Concentration: The solvent extract is filtered to remove any solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield the crude wax extract.

-

Chromatographic Separation: The crude wax extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions containing the purified this compound are combined and the solvent is evaporated.

Analytical Methods

The characterization and quantification of this compound would typically involve standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of long-chain aliphatic compounds. The compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of the purified compound, confirming the positions of the hydroxyl and carbonyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) stretches.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound. Its structural similarity to other long-chain fatty alcohols and ketones suggests potential roles in various biological processes, but these have yet to be experimentally verified.

Given its presence in the leaf wax of Eucalyptus globulus, a plant known for its diverse bioactive compounds, it is plausible that this compound may possess antimicrobial, anti-inflammatory, or insecticidal properties. A logical workflow for the initial screening of its biological activity is proposed below.

Caption: A proposed logical workflow for the screening and evaluation of the biological activity of this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure but limited biological characterization. This guide provides a foundational understanding of its properties and outlines plausible experimental approaches for its synthesis and isolation. The lack of data on its biological activity presents a clear opportunity for future research. The proposed screening workflow offers a starting point for investigating the potential therapeutic or agrochemical applications of this long-chain β-hydroxy ketone. Further studies are essential to unlock the full potential of this and other related natural products from Eucalyptus species.

References

Predicted NMR Spectrum of 18-Hydroxytritriacontan-16-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the long-chain keto-alcohol, 18-Hydroxytritriacontan-16-one. Due to the absence of experimentally acquired spectra in public databases for this specific molecule, this guide leverages established principles of NMR spectroscopy, typical chemical shift values for relevant functional groups, and computational prediction methodologies to generate a reliable theoretical spectrum. This document is intended to serve as a reference for the identification and characterization of this and similar long-chain aliphatic compounds.

Molecular Structure and Predicted Spectral Features

This compound (C₃₃H₆₆O₂) is a long-chain aliphatic molecule containing a ketone at position C-16 and a hydroxyl group at position C-18. The presence of these functional groups and a chiral center at C-18 significantly influences the chemical environment of nearby protons and carbons, leading to distinct signals in the NMR spectra.

The long saturated alkyl chains on either side of the central functional groups are expected to produce a large, overlapping signal complex in the ¹H NMR spectrum and a series of closely spaced signals in the ¹³C NMR spectrum. The key to the spectral interpretation lies in identifying the unique signals associated with the carbons and protons alpha and beta to the ketone and hydroxyl groups.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound are summarized in Table 1. The predictions are based on the analysis of substituent effects and typical chemical shift ranges for similar functionalized alkanes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-18 | ~3.8 - 4.0 | Multiplet | 1H |

| H-17 | ~2.6 - 2.8 | Multiplet | 2H |

| H-15 | ~2.4 - 2.5 | Triplet | 2H |

| H-19 | ~1.5 - 1.6 | Multiplet | 2H |

| H-14 | ~1.5 - 1.6 | Multiplet | 2H |

| H-2 to H-13 & H-20 to H-32 | ~1.2 - 1.4 | Broad Multiplet | 52H |

| H-1 & H-33 | ~0.8 - 0.9 | Triplet | 6H |

| OH | Variable (Broad Singlet) | Broad Singlet | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The presence of the ketone and hydroxyl groups causes a significant downfield shift for the adjacent carbons. Due to the length of the alkyl chains, many of the central methylene (B1212753) carbons will have very similar chemical shifts, potentially leading to signal overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted Chemical Shift (ppm) |

| C-16 (C=O) | ~210 - 212 |

| C-18 (CH-OH) | ~70 - 72 |

| C-17 | ~48 - 50 |

| C-15 | ~42 - 44 |

| C-19 | ~38 - 40 |

| C-14 | ~24 - 26 |

| C-2 to C-13 & C-20 to C-32 (Alkyl Chain) | ~22 - 32 |

| C-1 & C-33 (CH₃) | ~14 |

Methodologies for NMR Spectrum Prediction and Acquisition

Computational Prediction Workflow

The prediction of NMR spectra for novel organic compounds relies on computational methods.[1] These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations.[2] Modern strategies often employ machine learning algorithms trained on large spectral databases to enhance accuracy.[3]

Caption: Workflow for computational NMR spectrum prediction.

Experimental Protocol for NMR Spectrum Acquisition

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of long-chain keto-alcohols like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and alternatives like methanol-d₄ or DMSO-d₆ can be used depending on solubility and the need to observe exchangeable protons.

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Setup and Parameters:

-

The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the overlapping signals of the long alkyl chains.

-

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (or the residual solvent signal).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H spectrum to deduce proton-proton coupling information.

-

Logical Relationships in Spectral Interpretation

The interpretation of the predicted spectra follows a logical pathway that connects the molecular structure to the observed (or predicted) signals. This involves analyzing the number of signals, their chemical shifts, integration (for ¹H), and multiplicities (for ¹H).

Caption: Logical connections between molecular structure and NMR spectral data.

This guide provides a foundational prediction for the NMR spectra of this compound. Experimental verification is essential for confirming these predictions and for the definitive structural elucidation of this compound. The provided methodologies offer a robust framework for both the computational prediction and experimental acquisition of NMR data for this and related molecules.

References

In-Depth Technical Guide to the Mass Spectrometry of 18-Hydroxytritriacontan-16-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical guide to the mass spectrometric analysis of 18-Hydroxytritriacontan-16-one. As of the time of writing, publicly available experimental mass spectrometry data for this specific compound is limited. The information presented herein is based on established principles of mass spectrometry and predicted fragmentation patterns for molecules containing hydroxyl and carbonyl functional groups.

Introduction

This compound is a long-chain keto-alcohol with the chemical formula C₃₃H₆₆O₂.[1] Its structure consists of a 33-carbon aliphatic chain with a ketone group at position 16 and a hydroxyl group at position 18. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and characterization in complex biological and chemical matrices. This guide outlines the predicted mass spectral characteristics, a hypothetical experimental protocol for its analysis, and the theoretical fragmentation pathways.

Predicted Mass Spectrometry Data

The mass spectral data for this compound is predicted based on the fragmentation rules for long-chain alcohols and ketones. The molecular weight of this compound is 494.88 g/mol . The molecular ion peak ([M]⁺) in electron ionization (EI) mass spectrometry is expected to be of low intensity or absent due to the lability of the long aliphatic chain and the presence of functional groups that readily undergo fragmentation.[2][3]

Key predicted fragmentation pathways include:

-

α-Cleavage: This is a primary fragmentation mechanism for both ketones and alcohols.[2][4][5] Cleavage of the C-C bonds adjacent to the carbonyl and hydroxyl groups is expected to be a dominant process.

-

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation pattern for alcohols.[2][6]

-

McLafferty Rearrangement: This is a possibility for the ketone group, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure | Fragmentation Pathway |

| 494 | [C₃₃H₆₆O₂]⁺ | Molecular Ion |

| 476 | [M-H₂O]⁺ | Dehydration (Loss of water from the hydroxyl group) |

| 283 | [C₁₈H₃₅O₂]⁺ | α-Cleavage at C15-C16 |

| 255 | [C₁₇H₃₅O]⁺ | α-Cleavage at C18-C19 |

| 241 | [C₁₅H₃₃O]⁺ | α-Cleavage at C16-C17 |

| 227 | [C₁₅H₃₁]⁺ | α-Cleavage at C15-C16 with subsequent loss of CO |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a hypothetical protocol for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation and Derivatization

Due to the low volatility and polar nature of the hydroxyl group, derivatization is recommended to improve chromatographic performance and obtain sharper peaks. Silylation is a common method for this purpose.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

-

Procedure:

-

Dissolve approximately 1 mg of the dried sample in 100 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool the sample to room temperature before injection.

-

3.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 320°C

-

Hold at 320°C for 10 minutes

-

3.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-700

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 290°C

Visualizations

The following diagrams illustrate the theoretical fragmentation pathway and the general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted Fragmentation Pathway of this compound.

Caption: General Experimental Workflow for GC-MS Analysis.

References

- 1. Human Metabolome Database: Showing metabocard for 18-Hydroxy-16-tritriacontanone (HMDB0039537) [hmdb.ca]

- 2. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Potential Industrial Applications of 18-Hydroxytritriacontan-16-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxytritriacontan-16-one is a long-chain fatty alcohol and beta-hydroxy ketone that has been identified as a naturally occurring compound. As a member of this chemical class, it holds potential for a variety of industrial applications, ranging from use as a surfactant and emulsifier to a bioactive agent in the pharmaceutical and cosmeceutical industries. This technical guide aims to provide a comprehensive overview of the potential industrial applications of this compound, based on its chemical properties and the known activities of related long-chain fatty alcohols and beta-hydroxy ketones. This document will also present detailed experimental protocols and conceptual workflows to guide future research and development efforts.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in Table 1. These properties suggest a highly lipophilic molecule with low water solubility, characteristic of long-chain lipids.

| Property | Value | Source |

| Molecular Formula | C33H66O2 | - |

| Molecular Weight | 494.88 g/mol | - |

| Water Solubility | 1.6e-05 g/L | ALOGPS |

| logP | 10.31 | ALOGPS |

| Hydrogen Bond Donor Count | 1 | ChemAxon |

| Hydrogen Bond Acceptor Count | 2 | ChemAxon |

| Polar Surface Area | 37.3 Ų | ChemAxon |

| Rotatable Bond Count | 30 | ChemAxon |

Potential Industrial Applications

The bifunctional nature of this compound, containing both a hydrophilic hydroxyl group and a long hydrophobic alkyl chain, suggests its utility in various industrial sectors.

Surfactant and Emulsifier

Long-chain fatty alcohols are known for their surfactant properties, which allow them to reduce surface tension between two liquids or between a liquid and a solid. This makes them valuable as emulsifiers, detergents, and wetting agents in the food, cosmetic, and manufacturing industries. The molecular structure of this compound, with its polar head (hydroxyl and ketone groups) and a long nonpolar tail, is indicative of potential surfactant and emulsifying capabilities.

Further Research: Experimental determination of the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and emulsification index of this compound is necessary to validate its efficacy for these applications.

Antimicrobial Agent

Long-chain fatty alcohols have demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi.[1][2][3][4] The mechanism of action is often attributed to the disruption of the microbial cell membrane. The efficacy of this antimicrobial action is dependent on the carbon chain length of the alcohol.[2][4]

While specific data for this compound is not available, studies on other long-chain fatty alcohols provide a basis for its potential as an antimicrobial agent. Table 2 summarizes the minimum inhibitory concentrations (MICs) of various 1-alkanols against Staphylococcus aureus.

| Fatty Alcohol | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 1-Nonanol | 9 | 256 |

| 1-Decanol | 10 | 128 |

| 1-Undecanol | 11 | 64 |

| 1-Dodecanol | 12 | 32 |

| 1-Tridecanol | 13 | 32 |

Data from a comparative study on 1-alkanols against Staphylococcus aureus.[1]

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (this compound) stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

References

A Comprehensive Technical Review of Long-Chain Hydroxy Ketones: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Long-chain hydroxy ketones, a class of organic molecules characterized by a lengthy aliphatic chain containing both a hydroxyl and a carbonyl functional group, are emerging as significant compounds in various scientific fields. From their role as insect pheromones to their potential as therapeutic agents, a thorough understanding of their chemistry and biology is crucial for advancing research and development. This technical guide provides a detailed overview of the synthesis, analysis, and biological activities of long-chain hydroxy ketones, with a focus on experimental protocols and quantitative data.

Synthesis of Long-Chain Hydroxy Ketones

The synthesis of long-chain hydroxy ketones can be approached through several strategic pathways, primarily involving the formation of the carbon skeleton followed by the introduction or modification of the oxygen-containing functional groups. Key methods include the Aldol addition, the Grignard reaction, and the oxidation of long-chain secondary alcohols.

Table 1: Comparison of Synthetic Methodologies for Long-Chain Hydroxy Ketones

| Method | Description | Advantages | Disadvantages | Typical Yields |

| Aldol Addition | Forms a β-hydroxy ketone by reacting an enolate with an aldehyde or ketone. | Excellent for creating β-hydroxy ketones. Can be rendered stereoselective. | May require specific catalysts or chiral auxiliaries for stereocontrol. Potential for self-condensation byproducts. | 60-85%[1] |

| Grignard Reaction | Addition of a Grignard reagent (R-MgX) to an aldehyde or ketone to form a secondary or tertiary alcohol, respectively. | Versatile for creating various alcohol functionalities. | Highly sensitive to moisture and acidic protons. Requires anhydrous conditions. | 70-90% |

| Oxidation of Secondary Alcohols | A long-chain diol can be selectively oxidized at one of the secondary alcohol positions to yield a hydroxy ketone. | Can utilize readily available diol starting materials. | Requires selective oxidation reagents to avoid over-oxidation to a dicarbonyl compound or cleavage of the carbon chain. | 80-99% |

Experimental Protocols

This protocol describes a general procedure for the synthesis of a β-hydroxy ketone using a proline-catalyzed asymmetric Aldol addition.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol)

-

L-Proline (0.1 mmol, 10 mol%)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2 mL)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO (2 mL), add the ketone (5.0 mmol) and L-proline (0.1 mmol).

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

This protocol outlines the synthesis of a tertiary alcohol from an ester, which can be adapted for long-chain substrates. The ester is reacted with two equivalents of a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Long-chain alkyl or aryl halide (e.g., 1-bromododecane)

-

Ester (e.g., ethyl acetate)

-

Dilute acid (e.g., 1 M HCl or H₂SO₄) for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (nitrogen or argon), add magnesium turnings. Add a solution of the long-chain alkyl halide in anhydrous ether or THF dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

-

Reaction with the Ester: Cool the Grignard reagent in an ice bath. Add a solution of the ester in anhydrous ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly add dilute acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting tertiary alcohol by flash chromatography or distillation.

Structural Analysis and Characterization

The characterization of long-chain hydroxy ketones relies on a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for a Representative Long-Chain Hydroxy Ketone

| Technique | Characteristic Features |

| ¹H NMR | -OH proton: Broad singlet, chemical shift is concentration-dependent (typically δ 1-5 ppm). -CH(OH)- proton: Multiplet around δ 3.6-4.2 ppm. Protons α to the carbonyl: Multiplet around δ 2.2-2.7 ppm. Aliphatic chain protons: Complex multiplets between δ 0.8-1.6 ppm. Terminal methyl group: Triplet around δ 0.8-0.9 ppm.[2][3][4] |

| ¹³C NMR | Carbonyl carbon (C=O): Signal in the downfield region, typically δ 200-220 ppm. Carbinol carbon (-CH(OH)-): Signal around δ 60-80 ppm. Carbons α to the carbonyl: Signals around δ 30-50 ppm. Aliphatic chain carbons: Signals in the δ 14-40 ppm region.[5] |

| Infrared (IR) Spectroscopy | O-H stretch: Broad absorption band around 3200-3600 cm⁻¹. C=O stretch: Strong, sharp absorption band around 1700-1725 cm⁻¹. C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺): May be weak or absent in electron ionization (EI) due to fragmentation. Fragmentation patterns: Characteristic losses of water (M-18), alkyl chains, and α-cleavage around the carbonyl and hydroxyl groups. |

Experimental Protocols

This protocol provides a general guideline for the analysis of long-chain ketones using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Sample containing long-chain hydroxy ketones

-

Solvent (e.g., hexane, dichloromethane)

-

Internal standard (e.g., a long-chain ketone of different chain length not present in the sample)

-

Derivatizing agent (e.g., BSTFA for silylation of the hydroxyl group, if necessary to improve volatility and peak shape)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. Add a known amount of the internal standard. If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.

-

GC-MS Conditions:

-

Injector: Split/splitless injector at a temperature of 250-300°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a final temperature of 280-320°C at a rate of 5-20°C/min. Hold at the final temperature for a sufficient time to elute all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-600).

-

-